Hydroxy-PEG13-Boc
Description
Significance of Polyethylene (B3416737) Glycol Architectures in Biomolecular and Materials Sciences
The utility of polyethylene glycol in the life sciences stems from its remarkable biocompatibility, lack of toxicity, and low immunogenicity for polymers with a molecular weight above 2000. acs.org These characteristics make PEG an ideal candidate for a multitude of in vivo applications. The process of attaching PEG chains to molecules, known as "PEGylation," can significantly improve the pharmacokinetic profiles of therapeutic agents by prolonging their circulation time in the bloodstream and reducing degradation by metabolic enzymes. nih.govyoutube.com
In materials science, PEG architectures are crucial for surface modification. When coated onto materials, PEG can repel protein adsorption, a critical feature for biomedical implants and nanoparticles designed for drug delivery, as it helps to minimize unwanted interactions with biological systems. acs.orgnih.gov The flexibility and mobility of the PEG chains are key to this "stealth" effect. acs.org Furthermore, PEG-based materials are integral to the development of hydrogels for tissue engineering and as core-shell nanoparticles for advanced drug delivery systems. youtube.comnih.gov The structure of the PEG itself—whether linear, branched, or part of a polymer brush—can significantly influence its effectiveness in these applications. acs.orgnih.gov
Overview of Heterobifunctional PEG Linkers in Synthetic Chemistry
Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at either end of the polymer chain, typically represented by the general structure X-PEG-Y. jenkemusa.comjenkemusa.com This dual functionality provides chemists with enhanced flexibility, allowing for the sequential and selective conjugation of two different molecules.
Specific Contextualization of Hydroxy-PEG-t-butyl Ester Derivatives in Modern Chemical Research
Within the diverse family of heterobifunctional PEGs, Hydroxy-PEG-t-butyl ester derivatives represent a particularly useful subclass of reagents for multi-step synthesis. These molecules feature a hydroxyl (-OH) group at one terminus and a tert-butyl ester-protected carboxylic acid at the other. sigmaaldrich.comsigmaaldrich.com The hydroxyl group is readily available for a variety of chemical transformations, allowing it to be derivatized into other functional groups as needed for a specific application. axispharm.commedkoo.com
The other end of the linker features a tert-butyl ester, which serves as a protecting group for a carboxylic acid. This protecting group is stable under many reaction conditions but can be selectively removed (deprotected) using acid. sigmaaldrich.comaxispharm.com This orthogonal reactivity is highly valuable in complex synthetic pathways. The specific compound, Hydroxy-PEG13-t-butyl ester, contains a PEG spacer with 13 ethylene (B1197577) glycol units, which enhances the aqueous solubility of any molecule it is incorporated into. axispharm.com These linkers are used as building blocks in the synthesis of complex small molecules and bioconjugates, including their incorporation into proteolysis-targeting chimeras (PROTACs) for targeted protein degradation and antibody-drug conjugates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of Hydroxy-PEG13-t-butyl ester
| Property | Value | Source |
| CAS Number | 1186025-29-5 | axispharm.com |
| Chemical Formula | C₃₃H₆₆O₁₆ | axispharm.com |
| Purity | ≥95% | axispharm.com |
| Functional Groups | Hydroxyl (-OH), tert-Butyl Ester | axispharm.com |
Table 2: Comparison of Selected Hydroxy-PEG-t-butyl Ester Derivatives
| Compound Name | PEG Units | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Hydroxy-PEG4-t-butyl ester | 4 | C₁₅H₃₀O₇ | 322.39 | sigmaaldrich.com |
| Hydroxy-PEG6-t-butyl ester | 6 | C₁₉H₃₈O₉ | 410.50 | sigmaaldrich.com |
| Hydroxy-PEG13-t-butyl ester | 13 | C₃₃H₆₆O₁₆ | N/A | axispharm.com |
| Hydroxy-PEG16-t-butyl ester | 16 | C₃₉H₇₈O₁₉ | 851.03 | medkoo.com |
Structure
2D Structure
Properties
Molecular Formula |
C33H66O16 |
|---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H66O16/c1-33(2,3)49-32(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-30-48-31-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-34/h34H,4-31H2,1-3H3 |
InChI Key |
VCMFXOTTYDVNJC-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxy-PEG13-t-butyl ester |
Origin of Product |
United States |
Reactive Group Transformations and Derivatization Strategies for Hydroxy Peg13 T Butyl Ester
Chemical Modifications of the Terminal Hydroxyl Group
The terminal hydroxyl group of Hydroxy-PEG13-t-butyl ester serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for introducing a range of functionalities, enabling subsequent conjugation to biomolecules or surfaces.
Formation of Activated Esters (e.g., NHS esters, PFP esters)
The conversion of the terminal hydroxyl group into an activated ester is a common strategy to facilitate subsequent reactions with nucleophiles, particularly primary amines. While direct esterification of the hydroxyl group is less common than activating a carboxyl group, analogous principles can be applied. More typically, the hydroxyl group is first converted to a carboxylic acid, which is then activated. However, for the purpose of this section, we will discuss the activation of a hydroxyl group as a conceptual pathway.
N-Hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are two of the most widely used activated esters in bioconjugation. nih.gov The formation of these esters from a carboxylic acid can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of NHS or PFP, respectively. wikipedia.org A more recent method for synthesizing activated esters from carboxylic acids involves the use of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N), which avoids the need for carbodiimides. organic-chemistry.org
The general scheme for the formation of an NHS ester from a carboxylic acid involves the reaction of the acid with NHS in the presence of a coupling agent like DCC or EDC. wikipedia.org This reaction results in the formation of a highly reactive intermediate that is then attacked by the hydroxyl group of NHS to form the stable, yet reactive, NHS ester. These esters are known to react efficiently with primary amines under physiological conditions to form stable amide bonds. nih.gov
| Reagent | Activating Agent | Key Features |
| N-Hydroxysuccinimide (NHS) | DCC, EDC | Forms stable, amine-reactive esters. nih.govwikipedia.org |
| Pentafluorophenol (PFP) | DCC, EDC | Creates highly reactive esters, often more so than NHS esters. |
Conversion to Amines, Azides, and Other Nucleophilic/Electrophilic Handles
The terminal hydroxyl group can be converted into a variety of other functional groups to expand the range of possible conjugation chemistries.
Amines: The conversion of the hydroxyl group to an amine introduces a primary nucleophile. This transformation is often achieved by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. A more direct approach involves a Mitsunobu reaction with a protected amine equivalent, such as phthalimide, followed by deprotection. The resulting amino-PEG-t-butyl ester can then react with carboxylic acids, activated esters, or carbonyl compounds. broadpharm.com
Azides: The introduction of an azide group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group can be converted to an azide through a two-step process involving activation (e.g., tosylation) and subsequent substitution with an azide salt, such as sodium azide. Alternatively, primary amines can be converted to azides using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov The resulting azido-PEG-t-butyl ester is a valuable tool for conjugation to alkyne-containing molecules. The reduction of azides to primary amines can be achieved using various methods, including a tin/mercaptan reducing system, which is particularly useful when labile ester functionalities are present. nih.gov
| Functional Group | Key Reagents for Conversion | Subsequent Reactivity |
| Amine | Tosyl chloride, NaN3, H2/Pd; or Mitsunobu reaction | Carboxylic acids, activated esters, aldehydes, ketones broadpharm.com |
| Azide | Tosyl chloride, NaN3; or Diazotransfer reagents | Alkynes (via "click chemistry") nih.gov |
Sulfonyl and Halide Derivatizations for Nucleophilic Substitution (e.g., Tosyl)
To enhance the reactivity of the terminal hydroxyl group towards nucleophilic substitution, it can be converted into a better leaving group.
Sulfonyl Derivatives: The most common method for this is tosylation, which involves reacting the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including amines, azides, and thiols.
Halide Derivatives: The hydroxyl group can also be converted to a halide, such as a bromide or chloride, using standard halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). These halides are also effective leaving groups for nucleophilic substitution reactions.
These derivatizations are pivotal for synthesizing a diverse array of functionalized PEG linkers.
Carboxylic Acid Functionalization Following t-Butyl Ester Cleavage
The t-butyl ester group serves as a protecting group for the carboxylic acid. Its removal is a key step in many synthetic strategies, unmasking the carboxyl group for further functionalization.
The cleavage of the t-butyl ester is typically achieved under acidic conditions. sigmaaldrich.com A common reagent for this deprotection is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com Other methods for cleaving t-butyl esters include using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can effect thermolytic cleavage. researchgate.net The use of silica (B1680970) gel in refluxing toluene (B28343) has also been reported as a mild and selective method for this purpose. researchgate.net Enzymatic methods, using certain lipases and esterases, have also been explored for the selective removal of t-butyl esters. nih.gov
Amide Bond Formation with Primary Amines
Once the carboxylic acid is deprotected, it can readily react with primary amines to form stable amide bonds. This is one of the most common and robust conjugation chemistries. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ.
A widely used method involves the use of carbodiimide (B86325) coupling agents like EDC, often in combination with an additive such as NHS or 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.org These additives form an activated intermediate that is less susceptible to hydrolysis and reacts more efficiently with the amine. Other methods for amide bond formation include converting the carboxylic acid to an acid chloride, which then reacts readily with amines. organic-chemistry.org Novel, metal-free approaches for direct amidation of esters in water have also been developed. researchgate.net
| Coupling Agent | Additive (optional) | Key Features |
| EDC | NHS or HOBt | Forms stable amide bonds, widely used in bioconjugation. wikipedia.org |
| HATU | - | Highly efficient coupling reagent, often used in peptide synthesis. broadpharm.com |
| Thionyl Chloride | - | Converts carboxylic acid to a highly reactive acid chloride. organic-chemistry.org |
Bioconjugation Strategies via Carboxyl Activation
The deprotected carboxylic acid is a key functional group for bioconjugation, allowing the PEG linker to be attached to various biomolecules, most commonly proteins. The primary strategy involves the activation of the carboxyl group to make it susceptible to nucleophilic attack by amino groups (e.g., the side chain of lysine (B10760008) residues) on the protein surface.
The most prevalent method for this is the formation of an NHS ester, as described previously. The carboxyl-terminated PEG is reacted with EDC and NHS to generate the amine-reactive NHS-ester-PEG derivative. nih.gov This activated linker can then be purified and subsequently reacted with the target protein in a buffered aqueous solution, typically at a pH between 7 and 9, to yield a stable amide linkage. nih.gov
This approach allows for the controlled and site-specific modification of proteins, enabling the development of advanced therapeutics, diagnostics, and research tools.
Applications in Advanced Bioconjugation and Supramolecular Chemistry
Integration into Targeted Biomolecule Conjugates
The unique architecture of Hydroxy-PEG13-t-butyl ester makes it an ideal tool for the construction of complex biomolecule conjugates designed for targeted therapeutic and diagnostic applications.
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile. nih.gov Hydrophilic linkers, such as those incorporating PEG chains, are often integrated into the spacer unit to improve the biophysical properties of the ADC. nih.gov
The Hydroxy-PEG-t-butyl ester scaffold is a key building block in the synthesis of these linkers. The synthesis process involves several steps:
Functionalization of the Hydroxyl Group: The terminal hydroxyl group of the Hydroxy-PEG-t-butyl ester can be activated or converted into another reactive group (e.g., a maleimide (B117702), an azide (B81097), or an alkyne) that can specifically react with a functional group on the antibody, such as a cysteine or lysine (B10760008) residue.
Deprotection and Drug Conjugation: The t-butyl ester is removed using acidic conditions, typically with trifluoroacetic acid (TFA), to expose the carboxylic acid. sigmaaldrich.com This acid is then activated (e.g., as an NHS ester) and reacted with an amine group on the cytotoxic payload to form a stable amide bond. organic-chemistry.org
Antibody Conjugation: The functionalized linker-drug construct is then conjugated to the monoclonal antibody to yield the final ADC.
The inclusion of the PEG13 spacer enhances the aqueous solubility of the often-hydrophobic drug payload and can help to prevent aggregation of the ADC. Furthermore, the flexible PEG chain can provide steric separation between the bulky antibody and the drug, ensuring that neither molecule's function is compromised.
Table 1: Role of Hydroxy-PEG-t-butyl Ester Moieties in ADC Linker Synthesis
| Component | Function | Research Finding |
| Hydroxy (-OH) Group | Initial point for linker functionalization. | Can be derivatized to introduce antibody-reactive groups (e.g., maleimide for thiol conjugation). broadpharm.com |
| PEG Spacer | Increases hydrophilicity and provides spatial separation. | The hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for biological applications. broadpharm.commedchemexpress.combroadpharm.com |
| t-Butyl Ester Group | Protecting group for the carboxylic acid. | Can be deprotected under acidic conditions to allow for conjugation with the drug payload. axispharm.comsigmaaldrich.com |
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins associated with disease. nih.gov A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.govnih.gov The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov
The linker's length, composition, and attachment points are critical for the PROTAC's efficacy, profoundly affecting the formation and stability of the ternary complex. precisepeg.comyoutube.com PEG chains are widely used as scaffolds for PROTAC linkers due to their ability to modulate solubility and cell permeability. researchgate.net Hydroxy-PEG-t-butyl ester derivatives are valuable building blocks for synthesizing these linkers. medchemexpress.com The synthetic strategy is analogous to that used for ADCs, where the two ends of the bifunctional linker are sequentially conjugated to the POI ligand and the E3 ligase ligand. The PEG component provides the necessary flexibility and length to bridge the two proteins effectively. researchgate.net Research has shown that even minor modifications to the linker can significantly impact the degradation efficiency of the resulting PROTAC. precisepeg.com
Table 2: Application of PEG Linkers in PROTAC Development
| Feature | Description | Significance |
| Heterobifunctional Nature | Connects a target protein ligand to an E3 ligase ligand. | Essential for inducing the formation of the ternary complex required for proteasomal degradation. nih.gov |
| PEG Scaffold | Provides a flexible, hydrophilic spacer between the two ligands. | Optimizes the distance and orientation for effective ternary complex formation and improves the overall solubility and drug-like properties of the PROTAC. researchgate.netmedchemexpress.com |
| Tunability | The length of the PEG chain (e.g., PEG13) can be precisely controlled. | Allows for the optimization of linker length, which is a critical parameter for successful PROTAC design and degradation efficiency. precisepeg.com |
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to improve the therapeutic properties of peptides and proteins. PEGylation can increase the hydrodynamic size of the protein, which reduces its renal clearance and extends its circulating half-life. It can also shield the protein from proteolytic enzymes and reduce its immunogenicity.
Hydroxy-PEG13-t-butyl ester is a useful reagent in this context. The terminal hydroxyl group can be functionalized to react with specific amino acid side chains on a protein, such as the ε-amino group of lysine or the sulfhydryl group of cysteine. The t-butyl ester provides a latent carboxylic acid that can be used for further modifications if needed, or it can be part of a larger molecular construct being attached to the protein. The hydrophilic PEG13 chain helps to maintain the solubility and biological activity of the conjugated protein. medchemexpress.com
Similar to proteins, the therapeutic potential of nucleic acids, such as antisense oligonucleotides and small interfering RNAs (siRNAs), can be enhanced through PEGylation. nih.gov Attaching PEG chains can improve their pharmacokinetic properties and protect them from nuclease degradation. nih.gov
Hydroxy-PEG13-t-butyl ester can be incorporated into synthetic schemes for nucleic acid modification. For instance, after derivatizing the hydroxyl group into a phosphoramidite, it can be incorporated directly into an oligonucleotide during solid-phase synthesis. Alternatively, a functionalized PEG linker can be conjugated to the nucleic acid post-synthesis. nih.gov Such modifications are crucial for developing nucleic acid-based therapeutics and for creating functionalized probes for research applications, such as in DNA delivery systems where PEG-peptide conjugates can bind and compact DNA for cellular uptake. nih.gov
Role in Modifying Polymeric and Nanomaterial Architectures
The versatility of Hydroxy-PEG13-t-butyl ester extends beyond biomolecule conjugation to the field of materials science, particularly in the surface modification of nanomaterials.
When nanoparticles (NPs) are introduced into a biological system, they are often recognized by the immune system and rapidly cleared from circulation. Surface modification with PEG, a process known as PEGylation, is a common and effective strategy to overcome this challenge. nih.gov The PEG layer creates a hydrophilic shield that sterically hinders the adsorption of proteins (opsonization), thereby reducing recognition by phagocytic cells and prolonging circulation time. nih.gov
Hydroxy-PEG13-t-butyl ester is an excellent agent for this purpose. The hydroxyl group can be used to anchor the molecule to the nanoparticle surface through various chemical reactions, depending on the nanoparticle's composition (e.g., forming ether or ester linkages). This covalent attachment ensures the stability of the PEG coating. nih.gov The result is a nanoparticle with a "stealth" surface that exhibits enhanced biocompatibility and improved hemocompatibility. nih.gov This surface functionalization is critical for the development of NPs as effective drug delivery vehicles, diagnostic agents, and biomedical devices. nih.gov
Engineering of Stimuli-Responsive Polymer Systems
Hydroxy-PEG13-t-butyl ester is a valuable building block in the engineering of stimuli-responsive polymer systems. These are advanced materials designed to undergo significant changes in their physical or chemical properties in response to external triggers, such as changes in pH. nih.gov The key to the utility of Hydroxy-PEG13-t-butyl ester in this context lies in its distinct chemical functionalities.
The molecule features a terminal hydroxyl (-OH) group and a tert-butyl ester protected carboxylic acid. jenkemusa.com The tert-butyl ester group is stable under neutral or basic conditions but is designed to be cleaved under acidic conditions, releasing the free carboxylic acid. jenkemusa.commdpi.compurepeg.com This acid-lability is a critical feature for creating pH-responsive materials. For instance, in biomedical applications, polymer systems incorporating this linker can be designed to be stable at the physiological pH of blood (around 7.4) but to release a payload in the more acidic microenvironments associated with tumor tissues or specific subcellular compartments like endosomes.
Researchers can incorporate Hydroxy-PEG13-t-butyl ester into a polymer backbone via its hydroxyl group. The resulting polymer would possess pendant PEG chains terminating in acid-sensitive t-butyl ester groups. In a neutral aqueous environment, the polymer may self-assemble into a stable nanostructure, such as a micelle or polymersome, capable of encapsulating other molecules. nih.gov Upon encountering an acidic environment, the cleavage of the t-butyl ester groups exposes the carboxylic acid moieties. This transformation increases the hydrophilicity of the polymer chains, altering the hydrophilic-lipophilic balance and potentially causing the nanostructure to destabilize or swell, thereby triggering the release of its contents. The 13-unit polyethylene glycol (PEG) chain also enhances the water solubility and biocompatibility of the resulting polymer system. jenkemusa.com
Fabrication of Porous Organic Materials for Research
While specific, published examples of incorporating Hydroxy-PEG13-t-butyl ester into porous organic materials are not prevalent, the molecule's structure makes it a suitable candidate for this application. Porous organic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are constructed from molecular building blocks (linkers or struts) connected to form a crystalline, porous network.
The heterobifunctional nature of Hydroxy-PEG13-t-butyl ester is key to its potential use as a linker in these materials. The terminal hydroxyl group and the carboxylic acid (after deprotection of the t-butyl ester) can serve as two distinct points of connection for building a larger framework. For example, the carboxylate could coordinate to metal ions to form a MOF, while the hydroxyl group remains available for post-synthesis modification, allowing for the grafting of other functional molecules onto the pore surfaces.
Furthermore, the long, flexible PEG13 chain could influence the resulting material's properties in several ways:
Pore Environment: The hydrophilic PEG chains would impart a polar character to the interior surfaces of the pores, potentially influencing the selective adsorption of guest molecules.
Flexibility: The flexibility of the PEG linker could allow the framework to exhibit dynamic behavior, such as breathing or guest-induced structural changes.
Solubility: In the synthesis of processable porous organic cages or polymers of intrinsic microporosity, the PEG chains can improve the solubility of the resulting materials in common solvents.
Advanced Linker Design for Chemical Biology Probes
Hydroxy-PEG13-t-butyl ester is a prime example of an advanced, heterobifunctional linker used to create sophisticated probes for chemical biology. mdpi.com Its structure is intentionally designed to connect two different molecular entities with precise control over spacing and solubility.
The core utility of this compound as a linker stems from its three distinct components:
Hydroxyl Group: A reactive handle for attaching a molecule, such as a fluorescent dye or a targeting ligand. jenkemusa.com
tert-Butyl Protected Carboxylic Acid: A second handle that, after deprotection, can be coupled to another molecule, often a biomolecule like a protein or peptide. jenkemusa.com
PEG13 Spacer: A 13-unit polyethylene glycol chain that acts as a long, flexible, and hydrophilic spacer arm.
Development of Fluorescent and Affinity Tags
The development of specific tags for identifying, visualizing, and purifying biomolecules is a cornerstone of modern molecular biology. Hydroxy-PEG13-t-butyl ester serves as a versatile scaffold for constructing such tags.
For creating a fluorescent tag , a fluorescent dye (fluorophore) can be chemically attached to the linker's hydroxyl group. Subsequently, the t-butyl ester is removed, and the now-exposed carboxylic acid is activated for covalent attachment to a specific amino acid residue (e.g., lysine) on a protein of interest. The resulting conjugate consists of the protein, the PEG linker, and the fluorescent dye. This approach has been noted in the synthesis of probes for SNAP-tag labeling technology using a similar PEG4 linker. The PEG13 spacer ensures that the fluorophore is held at a distance from the protein's surface, reducing the likelihood of quenching and preserving the protein's native conformation.
For creating an affinity tag , a molecule with high binding specificity, such as biotin (B1667282), can be attached to the hydroxyl end. The carboxyl end can then be conjugated to a biomolecule. This allows the biomolecule to be selectively captured and purified from a complex mixture using an immobilized binding partner (like streptavidin for a biotin tag). The long, hydrophilic PEG13 linker ensures that the affinity tag is readily accessible for binding and minimizes non-specific interactions.
Orthogonal Ligation Strategies in Complex Biological Systems
Orthogonal ligation refers to the ability to perform a sequence of chemical reactions on a molecule in any order, with high selectivity and without interfering with other functional groups. This strategy is essential for the precise construction of complex molecular tools for use in biological systems.
Hydroxy-PEG13-t-butyl ester is well-suited for orthogonal synthesis due to its two different, selectively addressable functional groups. The hydroxyl group can undergo reactions like esterification or etherification under conditions that leave the t-butyl ester completely intact. Conversely, the t-butyl ester can be selectively cleaved using acid (such as trifluoroacetic acid) without affecting many other common functional groups that might already be present on a molecule attached to the hydroxyl end.
This orthogonality allows for a stepwise and controlled assembly of a bioconjugate. For example:
Step 1: A fluorescent dye is attached to the hydroxyl group of Hydroxy-PEG13-t-butyl ester.
Step 2: The product from Step 1 is purified.
Step 3: The t-butyl group is removed with acid to reveal the carboxylic acid.
Step 4: This dye-linker construct is then conjugated to a specific site on an antibody or other biomolecule.
This controlled, stepwise approach prevents the formation of undesirable side products and is critical when synthesizing well-defined conjugates like antibody-drug conjugates (ADCs) or targeted imaging agents.
Data Tables
Table 1: Physicochemical Properties of Hydroxy-PEG13-t-butyl ester
| Property | Value | Source(s) |
| CAS Number | 1186025-29-5 | jenkemusa.com |
| Molecular Formula | C₃₃H₆₆O₁₆ | |
| Molecular Weight | 718.88 g/mol | |
| Purity | Typically >95% | |
| Functional Group 1 | Hydroxyl (-OH) | |
| Functional Group 2 | t-butyl protected Carboxylic Acid | |
| Appearance | To be determined | |
| Storage Condition | -20°C |
Table 2: Comparison of Hydroxy-PEG-t-butyl ester Linkers with Varying PEG Lengths
| Compound Name | PEG Units | Molecular Weight ( g/mol ) | CAS Number |
| Hydroxy-PEG1-t-butyl ester | 1 | 190.2 | 671802-00-9 |
| Hydroxy-PEG3-t-butyl ester | 3 | 278.3 | 186020-66-6 mdpi.com |
| Hydroxy-PEG4-t-butyl ester | 4 | 322.39 | 518044-32-1 |
| Hydroxy-PEG7-t-butyl ester | 7 | 454.6 | 2737223-20-8 purepeg.com |
| Hydroxy-PEG13-t-butyl ester | 13 | 718.88 | 1186025-29-5 |
| Hydroxy-dPEG®24-t-butyl ester | 24 | 1203.45 | Not Available |
Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Molecular Confirmation
Spectroscopy provides definitive information about the molecular structure, confirming the presence of key functional groups and the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Hydroxy-PEG13-t-butyl ester. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR confirms the molecular backbone and the integrity of its terminal functional groups.
For Hydroxy-PEG13-t-butyl ester, ¹H NMR spectroscopy would be expected to show characteristic signals corresponding to the different proton environments. The protons of the repeating ethylene (B1197577) glycol units typically appear as a complex multiplet in the range of 3.5 to 3.8 ppm. The protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group would have a distinct chemical shift, as would the protons of the methylene groups adjacent to the ester linkage. A prominent singlet peak around 1.4 ppm is a key indicator of the nine equivalent protons of the tert-butyl group. rsc.orgtaylorfrancis.com
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The numerous carbon atoms within the PEG chain would resonate around 70 ppm. researchgate.net The carbonyl carbon of the t-butyl ester group is expected to appear significantly downfield, typically in the 170-185 ppm range. libretexts.org The quaternary carbon and the methyl carbons of the t-butyl group also have characteristic shifts, appearing around 80 ppm and 28 ppm, respectively. rsc.orglibretexts.org The carbon atom attached to the terminal hydroxyl group would be found in the 50-65 ppm region. libretexts.org
Table 1: Predicted NMR Chemical Shifts (δ) for Hydroxy-PEG13-t-butyl ester
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| -C(CH₃)₃ | ~1.4 (singlet) | ~28 |
| -C(CH₃)₃ | - | ~80 |
| -C=O | - | ~170-175 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 (multiplet) | ~70-73 |
| HO-CH₂- | ~3.7 (triplet) | ~61 |
| -CH₂-C=O | ~2.4 (triplet) | ~35 |
Note: Predicted values are based on typical chemical shifts for the respective functional groups and may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups within a molecule. For Hydroxy-PEG13-t-butyl ester, the IR spectrum would display several characteristic absorption bands that confirm its identity. spectroscopyonline.com
A strong, sharp absorption peak between 1730 and 1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the t-butyl ester group. researchgate.net The presence of the extensive polyethylene (B3416737) glycol chain is confirmed by a very strong and broad C-O-C stretching band between 1000 and 1200 cm⁻¹. spectroscopyonline.com Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the terminal hydroxyl (-OH) group due to O-H stretching vibrations. The C-H stretching vibrations of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ region. nist.gov
Table 2: Characteristic IR Absorption Bands for Hydroxy-PEG13-t-butyl ester
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3500 | Broad, Strong |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Ester) | Stretching | 1730 - 1750 | Strong |
| C-O (Ester & Ether) | Stretching | 1000 - 1300 | Strong |
Mass Spectrometry Approaches for Molecular Weight and Composition
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of Hydroxy-PEG13-t-butyl ester. Different ionization techniques can be employed to suit the analysis of this PEGylated compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and large molecules like PEG derivatives. enovatia.com It typically generates protonated molecules [M+H]⁺ or, more commonly for PEG compounds, adducts with alkali metal ions such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The analysis of Hydroxy-PEG13-t-butyl ester by ESI-MS would be expected to show a prominent peak corresponding to its sodiated adduct, confirming its molecular weight. nih.gov The high-resolution capabilities of modern ESI-MS instruments can provide an accurate mass measurement, which in turn verifies the elemental formula of the compound. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the characterization of synthetic polymers, including polyethylene glycols. bath.ac.ukfrontiersin.org In this method, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates soft ionization of the polymer. bath.ac.uk
For Hydroxy-PEG13-t-butyl ester, which has a discrete PEG length, MALDI-TOF MS would confirm its monodisperse nature, showing a single major peak for the molecular ion (typically as a sodium or potassium adduct). nih.govresearchgate.net A key feature of the spectrum would be the absence of the typical broad distribution of peaks seen for polydisperse PEG polymers. The analysis also serves as a purity assessment, as any polymeric impurities or fragments would be readily detected. bath.ac.ukfrontiersin.org The peak spacing in a MALDI spectrum can confirm the mass of the repeating monomer unit, which is approximately 44 Da for ethylene glycol. bath.ac.uk
Derivatization-Enhanced Mass Spectrometry for Enhanced Detection of Related Metabolites or Structures
Derivatization in mass spectrometry involves chemically modifying a molecule prior to analysis to improve its ionization efficiency, chromatographic separation, or fragmentation characteristics. youtube.com For Hydroxy-PEG13-t-butyl ester and related structures, this can be a valuable strategy.
The terminal hydroxyl group can be derivatized to introduce a more readily ionizable or hydrophobic moiety. nih.gov For example, esterification or silylation of the alcohol can enhance its detection in certain MS modes. youtube.com Conversely, the tert-butyl ester group can be selectively cleaved under acidic conditions to reveal a carboxylic acid. axispharm.com This free carboxyl group can then be derivatized, for instance, by forming an amide with a reporter molecule, which can facilitate quantification or provide specific fragmentation patterns in tandem MS (MS/MS) experiments. nih.govresearchgate.net This approach is particularly useful for identifying PEGylated species in complex biological matrices or for characterizing the attachment sites of PEG linkers to other molecules like proteins or peptides. nih.govnih.gov
Chromatographic Separations for Purity and Homogeneity Analysis
The structural elucidation and purity assessment of "Hydroxy-PEG13-t-butyl ester" relies on a suite of analytical methodologies. Among these, chromatographic techniques are paramount for determining the purity and homogeneity of the compound. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are two such powerful techniques that provide detailed insights into the molecular composition and distribution of this pegylated t-butyl ester.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of "Hydroxy-PEG13-t-butyl ester," a compound that lacks a strong UV chromophore. The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For PEGylated compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.govsigmaaldrich.com
In a typical RP-HPLC setup for "Hydroxy-PEG13-t-butyl ester," a nonpolar stationary phase, such as a C8 or C18 column, is used. researchgate.net The separation of the PEG oligomers occurs based on the increasing number of ethylene oxide units. nih.govsigmaaldrich.com A gradient elution is often necessary, where the composition of the mobile phase is changed over time to achieve optimal separation. This usually involves a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govsigmaaldrich.comresearchgate.net
Due to the absence of a significant UV-absorbing group in "Hydroxy-PEG13-t-butyl ester," conventional UV detectors may offer limited sensitivity. thermofisher.com Therefore, alternative detection methods are more suitable. An Evaporative Light Scattering Detector (ELSD) is particularly effective for analyzing PEG esters as it does not require the analyte to have chromophoric properties. nih.govsigmaaldrich.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and then measures the light scattered by the remaining solid particles of the analyte. Another alternative is a Charged Aerosol Detector (CAD), which can also overcome the limitations of UV detection for non-chromophoric compounds like PEG reagents. thermofisher.com
The validation of an HPLC method for "Hydroxy-PEG13-t-butyl ester" would involve assessing parameters such as linearity, repeatability, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is accurate and reliable for its intended purpose. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Hydroxy-PEG13-t-butyl ester
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but would elute as a major peak with potential smaller peaks for impurities or different PEG chain lengths. |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a subset of size exclusion chromatography (SEC), is a critical technique for characterizing the polymeric nature of "Hydroxy-PEG13-t-butyl ester." jenkemusa.com GPC separates molecules based on their hydrodynamic volume, or size in solution. This method is essential for determining key properties such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. jenkemusa.comresearchgate.net
For "Hydroxy-PEG13-t-butyl ester," which has a defined PEG chain length of 13 ethylene oxide units, GPC is used to confirm the narrow molecular weight distribution and to detect the presence of any oligomers with different chain lengths or any polymer fragments. jenkemusa.com The analysis is performed by dissolving the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later.
The quality of GPC characterization is highly dependent on the use of appropriate calibration standards. jenkemusa.com For PEGylated compounds, a series of well-characterized, narrow-polydispersity PEG standards are used to create a calibration curve of log molecular weight versus retention time. jenkemusa.com The molecular weight of the "Hydroxy-PEG13-t-butyl ester" sample is then determined by comparing its retention time to this calibration curve. A PDI value close to 1.0 indicates a high degree of homogeneity in the PEG chain length. jenkemusa.com
Table 2: Representative GPC Data for Hydroxy-PEG13-t-butyl ester
| Parameter | Expected Value |
| Column | GPC Column Set (e.g., Agilent PLgel) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration Standards | PEG standards of varying molecular weights (e.g., 200, 400, 600, 1000 Da) |
| Number Average Molecular Weight (Mn) | ~700-800 Da |
| Weight Average Molecular Weight (Mw) | ~750-850 Da |
| Polydispersity Index (PDI) | ≤ 1.05 |
Theoretical and Computational Investigations of Hydroxy Peg13 T Butyl Ester
Conformational Analysis of PEG Chains in Various Environments
In the gas phase or in non-polar solvents, PEG chains tend to be more compact. However, in aqueous solutions, the interaction with water molecules leads to distinct conformational preferences. Computational studies have shown that in hydrated, crystalline states, PEG chains often adopt a helical conformation. This structure is characterized by a trans conformation around the C-O bonds and a gauche conformation around the C-C bond (TGT). harvard.edu This helical arrangement is a result of optimizing intramolecular and solvent interactions.
When tethered to a surface, the conformation of PEG chains is largely dictated by the grafting density. researchgate.netresearchgate.net At low densities, individual chains have sufficient space to fold back on themselves, forming a "mushroom" conformation. researchgate.net As the density of chains on the surface increases, steric repulsion forces them to extend away from the surface, leading to a more elongated "brush" conformation. researchgate.netresearchgate.net The specific conformation of the 13-unit PEG chain in Hydroxy-PEG13-t-butyl ester will therefore depend on its concentration and whether it is in solution or attached to a substrate.
The nature of the solvent and the presence of salts can also significantly alter PEG conformation. In what is termed a "good solvent," the polymer-solvent interactions are favorable, causing the chain to swell and adopt a more extended conformation. Conversely, in a "poor solvent," polymer-polymer interactions are preferred, leading to a more collapsed, globular state. nih.gov Studies have shown that different electrolytes can modulate these solvent conditions; for instance, PEG chains may adopt an ideal solvent conformation in the presence of LiCl, while behaving as if in a poor solvent with KCl under certain confined conditions. nih.gov
Table 1: Dominant PEG Chain Conformations in Different Environments
| Environment | Dominant Conformation | Primary Influencing Factors |
| Crystalline (hydrated) | Helical (TGT) | Intramolecular forces, hydrogen bonding with water. harvard.edu |
| Surface (low density) | Mushroom | Chain flexibility, surface interaction. researchgate.net |
| Surface (high density) | Brush | Steric repulsion between adjacent chains. researchgate.netresearchgate.net |
| Good Solvent | Extended Coil | Favorable polymer-solvent interactions. nih.gov |
| Poor Solvent | Collapsed Globule | Favorable polymer-polymer interactions. nih.gov |
Molecular Dynamics Simulations for Solvent Interactions and Ligand Accessibility
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of molecules like Hydroxy-PEG13-t-butyl ester. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.
MD simulations are particularly effective for analyzing solvent interactions at a molecular level. By explicitly modeling solvent molecules (like water), researchers can map the intricate network of hydrogen bonds and electrostatic interactions between the PEG chain's ether oxygens and the surrounding solvent. rsc.orgnih.gov Studies on PEG oligomers in water show that water molecules compete for hydrogen bonds, which can influence both intermolecular and intramolecular hydrogen bonding within the PEG chain itself. nih.gov This dynamic interplay governs the solubility and hydration of the molecule. The choice of computational model, known as a force field (e.g., OPLS-AA, CHARMM), is critical for the accuracy of these simulations. rsc.orgnih.govacs.org
A key application of MD simulations is to assess the accessibility of the terminal functional groups—the hydroxyl (-OH) and the t-butyl ester in this case. The flexible PEG chain can fold in various ways, potentially shielding these terminal groups and hindering their ability to react or interact with other molecules or surfaces. MD simulations can quantify this accessibility by calculating the solvent-accessible surface area (SASA) of the terminal groups or by simulating the approach of a potential binding partner.
For instance, simulations of large PEG molecules interacting with proteins have shown that the polymer can wrap around the protein's surface, which has implications for the accessibility of sites on the protein. nih.gov Similarly, the PEG chain of Hydroxy-PEG13-t-butyl ester can influence the exposure of its own terminal groups. The choice between explicit solvent models, which are computationally intensive, and more efficient implicit solvent models (like Generalized Born) is a practical consideration in these studies, with researchers often needing to make specific adjustments to force fields to achieve accurate results with implicit models. acs.org
Table 2: Key Parameters from MD Simulations of PEG Systems
| Simulation Parameter | Information Gained | Relevance to Hydroxy-PEG13-t-butyl ester |
| Radial Distribution Functions | Probability of finding solvent molecules at a given distance from PEG atoms. | Details the hydration shell and solvent structuring. nih.gov |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between PEG, solvent, and within the PEG chain. | Quantifies key interactions governing solubility and conformation. rsc.orgnih.gov |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Tracks conformational changes (e.g., swelling, collapsing) in response to the environment. researchgate.net |
| Solvent Accessible Surface Area (SASA) | The surface area of a functional group exposed to the solvent. | Assesses the accessibility of the terminal hydroxyl and ester groups for reactions. |
| Interaction Energies | Electrostatic and van der Waals energies between the PEG and solvent molecules. | Provides a quantitative measure of the solvation thermodynamics. rsc.org |
Quantum Chemical Calculations of Reactivity and Electronic Structure
While MD simulations excel at describing the physical dynamics of large systems, quantum chemical calculations are necessary to understand the electronic structure and intrinsic reactivity of a molecule. These methods, such as Density Functional Theory (DFT), solve approximations to the Schrödinger equation to provide detailed information about electron distribution and orbital energies. mdpi.com
For Hydroxy-PEG13-t-butyl ester, DFT calculations can be used to optimize the molecule's geometry and to compute its electronic properties. A key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. mdpi.comnih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites that are prone to electrostatic interactions or chemical attack. The ether oxygens of the PEG chain and the carbonyl oxygen of the ester group are expected to be electron-rich regions, while the hydrogen of the terminal hydroxyl group would be an electron-poor site.
Another critical aspect elucidated by quantum chemistry is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
These calculations can also determine the binding energies between the PEGylated molecule and other species, such as drug molecules or metal ions. nih.gov By comparing the energy of the complex to the energies of the individual isolated molecules, the stability of the interaction can be quantified. This is crucial for applications where PEGylated molecules act as carriers or delivery agents. Advanced computational methods, including extended tight-binding (xTB) and even emerging quantum computing algorithms, are being developed to handle larger systems and provide even more accurate results for complex molecular interactions. nih.govarxiv.org
Table 3: Properties from Quantum Chemical Calculations
| Calculated Property | Description | Significance for Hydroxy-PEG13-t-butyl ester |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies reactive sites for non-covalent interactions and chemical reactions. mdpi.comnih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity for electron donation (nucleophilicity). mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity for electron acceptance (electrophilicity). mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic stability. mdpi.com |
| Binding Energy | The energy released upon the formation of a complex between two or more molecules. | Quantifies the strength of interaction with substrates, drugs, or other molecules. nih.gov |
| Partial Atomic Charges | The distribution of electronic charge among the atoms in the molecule. | Helps to explain the MEP and predict sites for electrostatic interactions. |
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Synthesis of PEG Derivatives
The synthesis of PEG derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are now being applied to address these shortcomings, with a focus on developing more environmentally friendly and sustainable synthetic routes.
One promising area of innovation is the use of enzymatic catalysis. nih.gov Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and the need for harsh chemical reagents. nih.gov For instance, enzymatic reactions could be employed for the specific modification of the terminal hydroxyl group of a precursor to Hydroxy-PEG13-t-butyl ester, minimizing the need for protection and deprotection steps that are common in traditional organic synthesis. researchgate.net The use of polyethylene (B3416737) glycol as a green reaction medium itself is also being explored, as it is non-toxic, biodegradable, and recyclable. rsc.orgsioc-journal.cn
Furthermore, there is a growing interest in the use of renewable resources as starting materials for PEG synthesis. While currently derived from petroleum-based ethylene (B1197577) oxide, research into alternative bio-based pathways could significantly reduce the environmental footprint of PEG production. nih.gov Solid-phase synthesis of PEGs is another green approach that simplifies purification and reduces solvent usage. nih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for PEG Derivatives
| Feature | Traditional Synthesis | Green Chemistry Approaches |
| Catalysts | Often heavy metals or strong acids/bases | Enzymes, biocatalysts |
| Solvents | Volatile organic solvents | Water, supercritical fluids, PEG itself rsc.orgsioc-journal.cn |
| Starting Materials | Petroleum-based | Bio-based, renewable sources |
| Reaction Conditions | High temperatures and pressures | Mild, ambient conditions nih.gov |
| Byproducts | Often hazardous and difficult to dispose of | Minimal and often non-toxic |
| Efficiency | Can involve multiple protection/deprotection steps | Higher atom economy, fewer steps researchgate.net |
Exploration of Novel Bioconjugation Chemistries
The covalent attachment of PEG chains to biological molecules, a process known as PEGylation, is a cornerstone of modern biotherapeutics. While established methods have been successful, the search for more efficient, site-specific, and stable conjugation chemistries is ongoing. Novel bioconjugation strategies are emerging that offer greater control over the final product. nih.gov
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a particularly active area of research. nih.govnih.gov "Click chemistry," a prime example of a bioorthogonal reaction, offers rapid, high-yield conjugations under mild conditions. acs.orgbachem.com For example, a derivative of Hydroxy-PEG13-t-butyl ester could be functionalized with an azide (B81097) or alkyne group, allowing it to be "clicked" onto a protein or other biomolecule that has been modified with a complementary functional group. acs.orgresearchgate.net This approach provides a high degree of specificity and can be used to create well-defined bioconjugates. nih.gov
Other innovative bioconjugation methods being explored include:
Sortase-mediated ligation: An enzymatic method that allows for site-specific modification of proteins at their C-terminus. nih.gov
Protein farnesyltransferase (PFTase) conjugation: This enzyme can be used to attach a PEG molecule to a specific cysteine residue within a C-terminal "CaaX box" sequence. nih.gov
High-hydrostatic-pressure-assisted PEGylation: This technique has been shown to dramatically increase the yield of PEGylation reactions, even at lower reactant ratios. acs.orgnih.gov
These novel chemistries are paving the way for the development of next-generation PEGylated therapeutics with improved homogeneity, stability, and efficacy.
Advanced Materials Science Applications Beyond Current Paradigms
The unique properties of PEG, including its biocompatibility, hydrophilicity, and tunable nature, have made it a valuable component in a wide range of materials. nih.govshreechem.in Future research is focused on creating "smart" PEG-based materials that can respond to specific stimuli and perform complex functions.
Stimuli-responsive hydrogels are a key area of development. researchgate.netnih.gov These materials can undergo changes in their physical or chemical properties in response to environmental cues such as pH, temperature, or the presence of specific enzymes. acs.org For instance, a hydrogel constructed with linkers derived from Hydroxy-PEG13-t-butyl ester could be designed to release a therapeutic agent in the acidic microenvironment of a tumor. acs.orgrsc.org The defined length of the PEG13 linker would allow for precise control over the crosslinking density and, consequently, the mechanical and release properties of the hydrogel. shreechem.innih.gov
Beyond hydrogels, PEG derivatives are being explored for the creation of:
Patterned surfaces: The ability to create micro- and nano-scale patterns of PEG on surfaces is crucial for applications in biosensing and cell culture. sigmaaldrich.com
Self-healing materials: By incorporating dynamic bonds, PEG-based materials can be designed to autonomously repair damage. acs.org
Advanced drug delivery vehicles: PEG is being used to create sophisticated nanocarriers, such as micelles and polymersomes, that can protect drugs from degradation and deliver them to specific targets in the body. rsc.orgresearchgate.net
These advanced materials hold immense promise for a variety of applications, from regenerative medicine and tissue engineering to diagnostics and targeted therapies. nih.govnih.gov
Development of Advanced Analytical Techniques for Complex PEGylated Constructs
The increasing complexity of PEGylated molecules presents significant analytical challenges. sciex.comnih.gov The inherent polydispersity of many PEG preparations, combined with the potential for multiple conjugation sites on a biomolecule, can result in a heterogeneous mixture of products that is difficult to characterize. enovatia.comingenieria-analitica.com
To address these challenges, researchers are developing and refining a range of advanced analytical techniques. Mass spectrometry (MS) is a particularly powerful tool for the analysis of PEGylated constructs. thermofisher.com High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, can provide accurate mass measurements that allow for the determination of the degree of PEGylation and the identification of different isoforms. sciex.comthermofisher.com
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation. nih.govpharmtech.comwaters.com By separating ions based on their size and shape (in addition to their mass-to-charge ratio), IM-MS can resolve complex mixtures of PEGylated species that would be indistinguishable by MS alone. nih.govcore.ac.uk This technique is proving invaluable for detailed characterization and quality control of PEGylated biopharmaceuticals. waters.com
Other important analytical techniques include:
Liquid chromatography (LC): Used to separate different PEGylated species before MS analysis. nih.govingenieria-analitica.com
Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about the PEG linker and its attachment to the biomolecule.
Fourier-transform infrared (FTIR) spectroscopy: Can be used to monitor the progress of conjugation reactions. nih.gov
The continued development of these analytical methods is essential for ensuring the safety, quality, and efficacy of PEG-based products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
